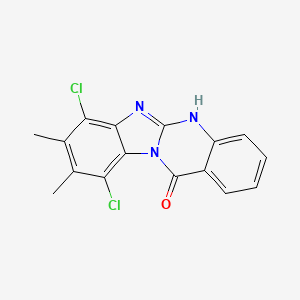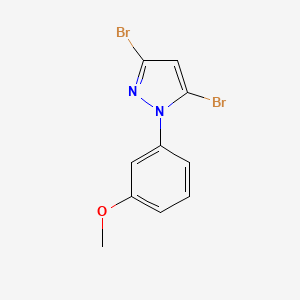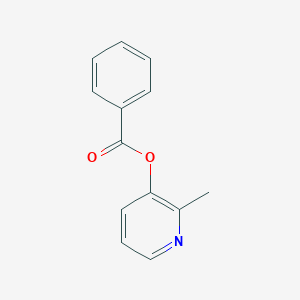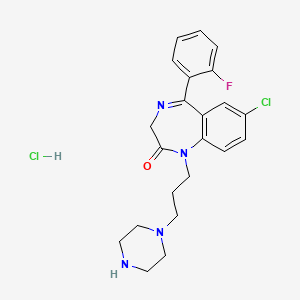
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique chemical structure, which includes a benzodiazepine core with various substituents that enhance its pharmacological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one derivatives typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or ester. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the benzodiazepine ring.
Industrial Production Methods
Industrial production of benzodiazepines generally follows similar synthetic routes but on a larger scale. The process may involve additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often resulting in the formation of N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.
Substitution: Halogenation, alkylation, and acylation are common substitution reactions that modify the benzodiazepine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the benzodiazepine core.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a precursor for synthesizing other benzodiazepine derivatives. Its unique structure allows for various modifications, making it a valuable tool in medicinal chemistry.
Biology
Biologically, benzodiazepines are known for their interaction with the central nervous system. This compound may be studied for its effects on neurotransmitter receptors, such as GABA receptors, which play a crucial role in regulating anxiety and sleep.
Medicine
Medically, benzodiazepines are widely used for their anxiolytic, sedative, and muscle relaxant properties. This compound may be investigated for its potential therapeutic applications in treating anxiety disorders, insomnia, and epilepsy.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its unique chemical properties may offer advantages over existing benzodiazepines, such as improved efficacy or reduced side effects.
Mécanisme D'action
The mechanism of action of benzodiazepines involves their binding to the GABA-A receptor, a type of neurotransmitter receptor in the brain. This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects on neuronal activity. The result is a calming effect on the central nervous system, which helps alleviate anxiety and induce sleep.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Alprazolam: Commonly used for treating anxiety and panic disorders.
Lorazepam: Used for its sedative and anxiolytic effects.
Uniqueness
The uniqueness of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-1-(3-(1-piperazinyl)propyl)-, hydrochloride lies in its specific substituents, which may enhance its binding affinity to GABA receptors or alter its pharmacokinetic properties. These modifications can result in differences in potency, duration of action, and side effect profile compared to other benzodiazepines.
Propriétés
Numéro CAS |
1057-13-2 |
|---|---|
Formule moléculaire |
C22H25Cl2FN4O |
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
7-chloro-5-(2-fluorophenyl)-1-(3-piperazin-1-ylpropyl)-3H-1,4-benzodiazepin-2-one;hydrochloride |
InChI |
InChI=1S/C22H24ClFN4O.ClH/c23-16-6-7-20-18(14-16)22(17-4-1-2-5-19(17)24)26-15-21(29)28(20)11-3-10-27-12-8-25-9-13-27;/h1-2,4-7,14,25H,3,8-13,15H2;1H |
Clé InChI |
BLCXTJIOJVGBHB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)
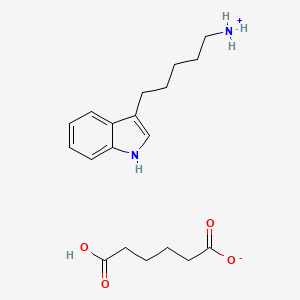


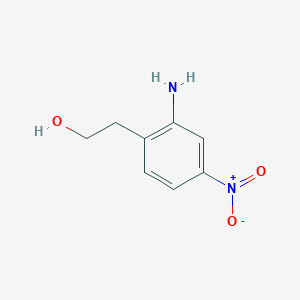
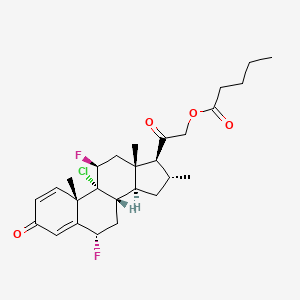
![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)

